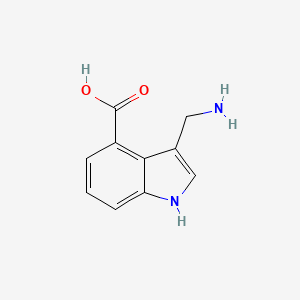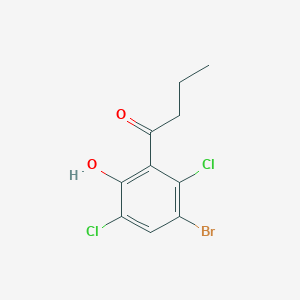
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions One common method starts with the bromination and chlorination of phenol derivatives to introduce the bromine and chlorine atoms at specific positions on the aromatic ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanoic acid.
Reduction: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the hydroxyl group can influence its binding to enzymes or receptors, potentially affecting biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-2,5-dichlorophenyl)ethan-1-one
- 1-(3-Bromo-2,5-dichloro-4-hydroxyphenyl)propan-1-one
Comparison: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The butanone side chain also adds to its distinct properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9BrCl2O2 |
|---|---|
Poids moléculaire |
311.98 g/mol |
Nom IUPAC |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3 |
Clé InChI |
HNQPXHKGOKWYEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



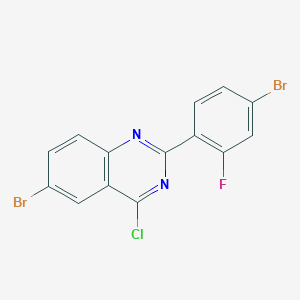
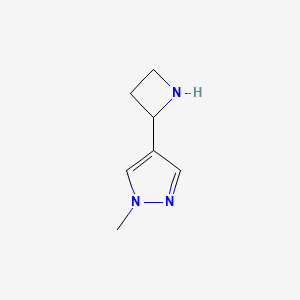
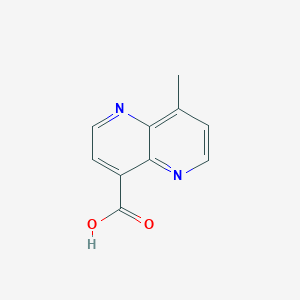
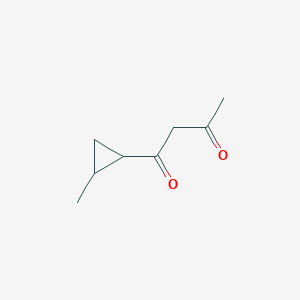
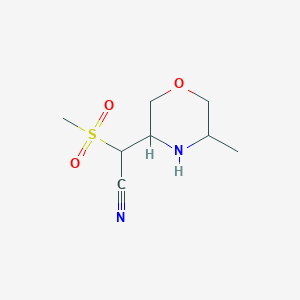

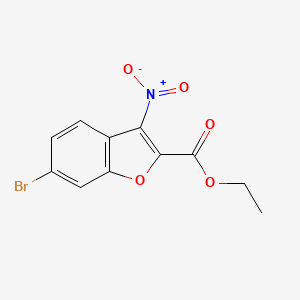
![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
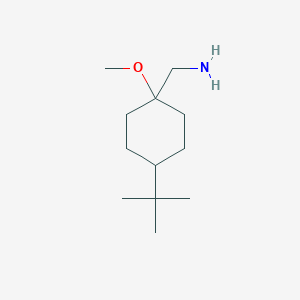
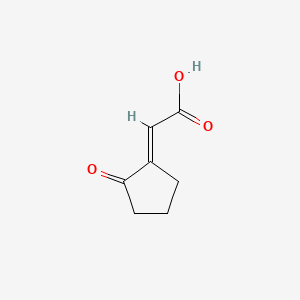
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
